3-(Morpholin-3-ylmethyl)-1h-indole

Beschreibung

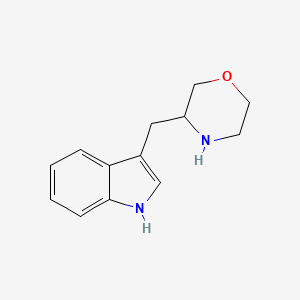

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-indol-3-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-2-4-13-12(3-1)10(8-15-13)7-11-9-16-6-5-14-11/h1-4,8,11,14-15H,5-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEIPTLFNWMGFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659688 | |

| Record name | 3-[(Morpholin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913718-45-3 | |

| Record name | 3-[(Morpholin-3-yl)methyl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Morpholin 3 Ylmethyl 1h Indole and Its Analogues

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic analysis of the target molecule, 3-(Morpholin-3-ylmethyl)-1H-indole, involves disconnecting the C-C bond between the indole (B1671886) C-3 position and the exocyclic methylene (B1212753) group. This primary disconnection points to two critical synthons: an electrophilic indole-3-methylene species and a nucleophilic morpholine (B109124) at the C-3 position, or vice versa. This approach allows for the separate or convergent synthesis of the two heterocyclic systems.

Utilization of 1H-Indole-3-Carbaldehyde as a Key Synthon

1H-Indole-3-carbaldehyde is a readily available and versatile starting material for introducing a functionalized side chain at the C-3 position of the indole nucleus. ekb.egthieme-connect.com Its carbonyl group allows for a wide range of transformations. For the synthesis of the target molecule, two main pathways can be envisioned starting from this aldehyde:

Reduction and Activation: The aldehyde can be reduced to 1H-indole-3-methanol. The resulting hydroxyl group can then be converted into a good leaving group (e.g., a tosylate or a halide) to create an electrophilic center. This intermediate, an "indol-3-ylmethyl halide," can subsequently be reacted with a suitable C-3 morpholine-based nucleophile.

Reductive Amination: 1H-Indole-3-carbaldehyde can undergo reductive amination with a 3-aminomorpholine derivative. However, the synthesis and stability of 3-aminomorpholine present significant challenges, making this a less common approach.

The Vilsmeier-Haack reaction is a standard and high-yielding method for synthesizing 1H-indole-3-carbaldehyde from indole itself, demonstrating its accessibility as a key precursor. oup.com

Approaches for Incorporating the Morpholine Ring System

A general and robust approach starts from commercially available amino alcohols and α-halo acid chlorides. organic-chemistry.org The sequence involves:

Amide Formation: Coupling of an amino alcohol with an α-halo acid chloride to form an N-(2-hydroxyalkyl) haloacetamide intermediate.

Intramolecular Cyclization: Base-mediated intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxyl group displaces the halide to form a morpholin-3-one (B89469) ring.

Reduction: Reduction of the lactam (morpholin-3-one) using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final substituted morpholine.

This methodology allows for the synthesis of various mono-, di-, and trisubstituted morpholines in good yields and can be adapted for large-scale synthesis. organic-chemistry.org Alternative strategies include indium(III)-catalyzed intramolecular reductive etherification of keto alcohols derived from amino alcohols and α-bromoketones. chemtube3d.com

Classical and Modern Synthetic Routes

With the key precursors identified, several strategic approaches can be employed to couple the indole and morpholine moieties. These range from classical one-pot reactions to modern catalytic C-H functionalization methods.

Multicomponent Reaction Strategies for Indole Derivatives

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single operation to form a complex product, incorporating portions of all starting materials. uniupo.itnih.gov While a specific MCR for this compound is not prominently documented, the principles of MCRs involving indoles can be applied. For instance, an Ugi-type reaction could be envisioned. An interrupted Ugi reaction, where the indole nucleus intercepts the nascent nitrilium ion intermediate, has been used to synthesize heteroarylogous 1H-indole-3-carboxamidines. wikipedia.org A similar strategy, employing a morpholine-derived isocyanide or amine, could theoretically be adapted to build the target structure or its close analogues.

The table below illustrates the versatility of indole-based multicomponent reactions for generating diverse heterocyclic structures.

| Indole Reactant | Aldehyde/Ketone | Third Component | Catalyst/Conditions | Product Type | Reference |

| Indole | Aromatic Aldehydes | Malononitrile | Piperidine, Ultrasonic | Indolyl-substituted pyrans | uniupo.it |

| 3-Cyanoacetyl Indole | Aromatic Aldehydes | Ethyl Acetoacetate | InCl₃, Microwave | Functionalized 3-(pyranyl)-indoles | uniupo.it |

| Indole | Isatin | Malononitrile | L-proline, H₂O | Spirooxindoles | researchgate.net |

| Indole | Aldehydes | TMSN₃, Isocyanides | - | Tetrazole derivatives | uniupo.it |

Aminomethylation and Mannich-Type Reactions in Indole Functionalization

The Mannich reaction is a cornerstone of C-C bond formation and is particularly effective for electron-rich heterocycles like indole. uobaghdad.edu.iq The classical Mannich reaction involves the aminomethylation of an acidic proton-containing compound with formaldehyde (B43269) and a primary or secondary amine.

When indole is reacted with formaldehyde and morpholine, the reaction overwhelmingly yields 3-(morpholin-4-ylmethyl)-1H-indole , often referred to as a gramine (B1672134) analogue. nih.govthegoodscentscompany.com In this reaction, the nucleophilic attack occurs from the nitrogen of the morpholine onto the formaldehyde, generating an Eschenmoser's salt-like iminium ion, which is then attacked by the nucleophilic C-3 position of indole.

To synthesize the desired This compound , a modified approach is necessary where the connectivity originates from a carbon atom of the morpholine ring. This would require a pre-formed electrophile derived from morpholine, such as an iminium ion generated from a 3-substituted morpholine derivative. For example, the reaction of indole with a pre-formed iminium ion generated from 3-hydroxymethylmorpholine (B1309833) or its derivatives under acidic conditions could potentially lead to the desired isomer. However, controlling the regioselectivity and the stability of such morpholine-derived electrophiles remains a synthetic challenge.

The table below shows examples of classical Mannich reactions with indole and various secondary amines.

| Indole | Amine | Aldehyde | Conditions | Product | Reference |

| Indole | Dimethylamine | Formaldehyde | Acetic Acid | 3-(Dimethylaminomethyl)indole (Gramine) | researchgate.net |

| Indole | Morpholine | Formaldehyde | - | 3-(Morpholin-4-ylmethyl)-1H-indole | nih.gov |

| Indole | Pyrrolidine | Formaldehyde | Methanol, High Pressure | 3-(Pyrrolidin-1-ylmethyl)-1H-indole | nih.gov |

| Indole | Diethylamine | Dichloromethane | Methanol, High Pressure | 3-(Diethylaminomethyl)indole | nih.gov |

Catalytic Approaches in C-3 Functionalization of Indoles

Modern synthetic chemistry has seen a surge in catalytic methods for the direct functionalization of C-H bonds. The C-3 position of indole is highly nucleophilic and susceptible to electrophilic substitution, making it a prime target for catalytic alkylation reactions. nih.gov

A plausible catalytic route to this compound would involve the Friedel-Crafts-type alkylation of indole with an electrophilic morpholine derivative, such as 3-(chloromethyl)morpholine or 3-(tosyloxymethyl)morpholine . This reaction is often promoted by a Lewis acid or a transition metal catalyst.

Various catalytic systems have been developed for the C-3 functionalization of indoles:

Palladium Catalysis: Palladium(II) catalysts have been used for the C-H arylation of free (NH) indoles, directed by a carbonyl group at the C-3 position. oup.com While this specific methodology is for arylation, it highlights the potential of Pd-catalysis in activating the indole core.

Iridium/Tin Bimetallic Catalysis: A bimetallic Ir(III)-SnCl₃ catalyst has been shown to promote the reaction of electron-rich indoles with aldimines, leading to functionalized amines at the C-3 position. nih.gov

Iodine Catalysis: Molecular iodine has been employed as a simple, metal-free Lewis acid catalyst for the C-3 arylation of indoles with p-quinols via a Michael addition/aromatization sequence, demonstrating that mild conditions can be effective for C-3 functionalization.

The application of these catalytic principles, particularly a Lewis acid-catalyzed alkylation with a suitable 3-electrophilic morpholine precursor, represents a promising and modern approach to the target molecule.

Stereoselective Synthesis of Morpholine-Containing Indoles

The three-dimensional arrangement of atoms, or stereochemistry, at the C3 position of the morpholine ring is frequently critical for the biological function of these indole derivatives. Consequently, the development of synthetic methods that precisely control the stereochemical outcome has been a key area of research.

A prominent strategy involves the use of chiral starting materials. By beginning a synthesis with an enantiomerically pure compound, the desired stereochemistry can be carried through to the final product. For instance, optically active amino acids such as L- or D-aspartic acid can be chemically transformed into a chiral morpholinone intermediate. This intermediate then serves as a building block to introduce the morpholine moiety onto the indole scaffold, thereby ensuring the formation of a single enantiomer.

Asymmetric catalysis represents another powerful tool for stereoselective synthesis. In this approach, small amounts of a chiral catalyst guide a chemical reaction to favor the formation of one enantiomer over the other. Transition metals like rhodium and ruthenium are often at the core of these catalysts. For example, the asymmetric hydrogenation of a specifically designed enamine precursor can effectively establish the chiral center on the morpholine ring with high levels of enantiomeric purity.

Diastereoselective methods have also been successfully employed. This technique involves temporarily attaching a chiral auxiliary to the molecule. This auxiliary directs the stereochemical course of a key reaction step. Once the desired stereocenter has been created, the auxiliary is chemically removed to yield the enantiomerically enriched product.

Synthesis of Key Intermediates

The efficient construction of this compound and its derivatives is highly dependent on the ready availability of crucial precursor molecules, known as key intermediates. The two most fundamental building blocks are the indole core and the morpholine-containing side chain.

Commonly used intermediates for the indole portion of the molecule include indole-3-carboxaldehyde (B46971) and indole-3-acetic acid. These compounds are commercially available or can be readily prepared in the laboratory, and they possess functional groups that facilitate the attachment of the morpholine unit. To create analogues with substituents on the indole ring, the synthesis often commences with appropriately substituted anilines, which are then converted to the desired indole structure using classic named reactions such as the Fischer, Bischler, or Reissert indole syntheses.

The morpholine-containing fragment is typically synthesized as a separate piece. A pivotal intermediate for this part is 3-(chloromethyl)morpholine or a similarly activated derivative. This intermediate can be prepared from simple starting materials like 1,4-dioxane (B91453) or through the cyclization of amino alcohols. In the context of stereoselective syntheses, chiral morpholinone intermediates, as previously mentioned, are of central importance.

The final assembly of the target molecule usually involves coupling these two key fragments. This can be accomplished through reactions such as nucleophilic substitution, where the nitrogen atom of the morpholine ring displaces a leaving group on a 3-substituted indole. Alternatively, a reductive amination reaction can be employed, where the aldehyde group of indole-3-carboxaldehyde reacts with a morpholine derivative in the presence of a reducing agent to form the desired carbon-nitrogen bond.

Derivatization Strategies for Analogues and Homologues

To investigate how the structure of a molecule influences its biological activity—a process known as structure-activity relationship (SAR) studies—chemists often synthesize a series of related compounds, or analogues. This derivatization involves systematically modifying different parts of the parent molecule, including the indole core, the morpholine ring, and the linker connecting them.

The electronic and spatial properties of chemical groups attached to the indole ring can profoundly affect the biological properties of the final compound. Various positions on the indole nucleus, including N1, C2, C4, C5, C6, and C7, can be functionalized.

N1-Substitution: The nitrogen atom of the indole ring can be modified by the attachment of alkyl, acyl, or sulfonyl groups. These modifications can alter the molecule's solubility in fatty environments (lipophilicity) and its ability to form hydrogen bonds.

C5-Substitution: The C5 position is a frequently targeted site for introducing substituents like halogens (fluorine, chlorine, bromine), nitro groups, or methoxy (B1213986) groups. These alterations can change the electron distribution within the indole ring and provide attachment points for further chemical transformations.

C2-Substitution: The C2 position can be functionalized with small alkyl groups or other moieties to adjust the molecule's shape and steric profile.

The following table summarizes the impact of different substituents on the indole core as reported in synthetic studies.

| Position of Substitution | Type of Substituent | Synthetic Method Employed | Potential Impact |

| N1 | Alkyl, Aryl | Alkylation with alkyl/aryl halides | Modulates lipophilicity and steric bulk |

| C5 | Fluoro, Chloro, Methoxy | Starting from substituted anilines in Fischer indole synthesis | Alters electronic properties and metabolic stability |

| C2 | Methyl, Phenyl | Bischler-Möhlau indole synthesis | Influences steric interactions with biological targets |

The morpholine ring itself can be chemically altered to fine-tune the molecule's properties.

N4-Substitution: The nitrogen atom within the morpholine ring can be substituted with a variety of groups, including alkyl, acyl, or sulfonyl moieties. Such changes can influence the basicity and nucleophilicity of this nitrogen atom.

C2 and C5-Substitution: The introduction of substituents at the C2 or C5 positions of the morpholine ring can create additional stereocenters and influence the three-dimensional conformation of the ring. This is typically accomplished by using substituted amino alcohols as starting materials in the synthesis of the morpholine ring.

The methylene (-CH2-) group that connects the indole and morpholine rings can also be a target for chemical modification.

Homologation: The length of the linker can be extended from a single carbon atom to a two-carbon (ethylene) or three-carbon (propylene) chain. This is generally achieved by using alternative starting materials, such as indole-3-propionic acid instead of indole-3-acetic acid.

Green Chemistry Principles in Synthesis of this compound Derivatives

In recent times, there has been a significant push to incorporate the principles of green chemistry into the synthesis of pharmaceutical compounds to minimize environmental impact. For the production of this compound derivatives, several strategies can be implemented to create more environmentally friendly processes.

Atom Economy: This principle focuses on designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. Catalytic reactions are generally more atom-economical than reactions that require stoichiometric amounts of reagents.

Use of Safer Solvents: A key aspect of green chemistry is the replacement of hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids. Microwave-assisted organic synthesis (MAOS) is a technique that can often be performed with minimal or no solvent.

Catalysis: The use of catalysts, which are used in small amounts and can be recycled, is preferred over stoichiometric reagents that are consumed in the reaction. As previously noted, transition metal catalysts are employed in stereoselective synthesis, and their use aligns with green chemistry principles by reducing waste.

Energy Efficiency: This involves employing methods that reduce energy consumption. This can be achieved by designing reactions that proceed at ambient temperature or by using technologies like microwave irradiation, which can dramatically reduce reaction times and therefore energy usage.

For example, the development of "one-pot" syntheses is an area of active research. In a one-pot synthesis, multiple consecutive reaction steps are carried out in the same reaction vessel without the need to isolate and purify intermediate compounds. This approach not only saves time and resources but also significantly reduces the consumption of solvents and energy.

Structural Elucidation and Characterization Methodologies for 3 Morpholin 3 Ylmethyl 1h Indole

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone of chemical analysis, providing detailed information about a molecule's structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, a complete structural assignment of 3-(Morpholin-3-ylmethyl)-1H-indole can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule.

Indole (B1671886) Ring Protons: The aromatic protons on the indole ring would typically appear in the downfield region (δ 7.0-8.0 ppm). The N-H proton of the indole would present as a broad singlet, often further downfield (δ > 8.0 ppm). The proton at the C2 position of the indole ring often appears as a characteristic singlet or a triplet with small coupling.

Morpholine (B109124) Ring Protons: The protons on the morpholine ring would exhibit complex splitting patterns in the aliphatic region (typically δ 2.5-4.0 ppm). The protons adjacent to the oxygen atom (H2' and H6') would be shifted further downfield compared to those adjacent to the nitrogen (H3' and H5'). nih.gov The presence of a methyl group at the C3 position would simplify the signal for H3' into a multiplet.

Methylene (B1212753) Bridge Protons: The two protons of the methylene group connecting the indole and morpholine rings (-CH₂-) would likely appear as a singlet or a doublet, depending on the coupling with the adjacent C3' proton of the morpholine ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure.

Indole Carbons: The eight carbon atoms of the indole ring would produce signals in the aromatic region (δ 100-140 ppm). beilstein-journals.org

Morpholine Carbons: The carbons of the morpholine ring would appear in the upfield, aliphatic region. The carbons bonded to the oxygen (C2' and C6') would be in the δ 65-75 ppm range, while those bonded to the nitrogen (C3' and C5') would be in the δ 45-55 ppm range. nih.gov The methyl carbon would produce a signal in the far upfield region (δ 15-25 ppm).

Methylene Bridge Carbon: The carbon of the methylene linker would be expected in the δ 30-40 ppm range.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Indole N-H | > 8.0 (broad singlet) | - |

| Indole Aromatic C-H | 7.0 - 8.0 (multiplets) | 110 - 137 |

| Indole C2 | ~7.0-7.2 (singlet/triplet) | ~122 |

| Methylene Bridge (-CH₂-) | ~2.8 - 3.2 (doublet) | ~30-40 |

| Morpholine H2', H6' (axial/equatorial) | ~3.5 - 3.9 (multiplets) | ~67 |

| Morpholine H3' | ~2.9 - 3.3 (multiplet) | ~53 |

| Morpholine H5' (axial/equatorial) | ~2.4 - 2.8 (multiplets) | ~46 |

Note: Predicted values are based on general principles and data from related indole and morpholine structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. nist.gov

For this compound, the key expected absorption bands are:

N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ corresponding to the N-H bond of the indole ring. researchgate.net

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹) for the C-H bonds on the benzene (B151609) portion of the indole ring. researchgate.net

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) for the C-H bonds of the morpholine ring, methyl group, and methylene bridge.

C=C Stretch: Aromatic ring stretching vibrations within the 1450-1620 cm⁻¹ region. researchgate.net

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage in the morpholine ring, typically appearing in the 1070-1150 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Indole N-H | Stretch | 3450 - 3350 |

| Aromatic C-H | Stretch | 3150 - 3000 |

| Aliphatic C-H | Stretch | 2960 - 2850 |

| Aromatic C=C | Stretch | 1620 - 1450 |

| C-N (Aliphatic Amine) | Stretch | 1250 - 1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. tutorchase.com

For this compound (molecular formula C₁₃H₁₆N₂O), the molecular weight is 216.28 g/mol . sigmaaldrich.com In an MS experiment, a molecular ion peak [M]⁺ would be expected at m/z 216, or more commonly, a protonated molecular ion [M+H]⁺ at m/z 217 in techniques like electrospray ionization (ESI).

The fragmentation of the parent ion can provide valuable structural clues. tutorchase.com Key fragmentation pathways would likely involve:

Benzylic Cleavage: The bond between the methylene bridge and the indole ring is a benzylic position, making it susceptible to cleavage. This would result in the formation of an indolyl-methyl cation (m/z 130), a very common fragment for 3-substituted indoles.

Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, leading to the loss of specific fragments. A common fragmentation for morpholine-containing compounds is the formation of a methylene-morpholine cation with an m/z of 100. researchgate.net

Predicted Mass Spectrometry Fragments

| Fragment | Proposed Structure | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated Parent Molecule | 217 |

| [M]⁺ | Parent Molecule | 216 |

| [C₉H₈N]⁺ | Indolyl-methyl cation | 130 |

| [C₅H₁₀NO]⁺ | Methyl-morpholine cation | 101 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The indole ring acts as the primary chromophore in this molecule. The UV spectrum of 1H-indole typically shows two main absorption bands. nist.govresearchdata.edu.au The first, a high-energy band (π→π) around 200-220 nm, and a second, broader band (π→π) with fine structure around 260-290 nm. nist.govresearchgate.net The substitution at the 3-position is not expected to dramatically alter the fundamental absorption profile but may cause slight shifts in the absorption maxima (λ_max).

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. wisdomlib.org This experimental data is then compared to the theoretical percentages calculated from the molecular formula to confirm the compound's empirical formula and purity. For a synthesized sample of this compound to be considered pure, the experimentally determined percentages must align closely with the calculated theoretical values.

Theoretical Elemental Composition of C₁₃H₁₆N₂O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 13 | 156.143 | 72.20% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 7.46% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.96% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 7.40% |

| Total | | | 216.284 | 100.00% |

Chromatographic Purity Assessment Methods

Chromatographic techniques are essential for separating the target compound from any starting materials, by-products, or other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like indole alkaloids. oup.comfirsthope.co.in A common approach would involve reversed-phase chromatography.

Stationary Phase: A C18 (octadecylsilyl) silica (B1680970) gel column is typically used.

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol.

Detection: A UV detector set to a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm or 280 nm) would be used. Purity is determined by the percentage of the total peak area that corresponds to the main product peak. A pure sample should ideally show a single, sharp peak.

Gas Chromatography (GC): For compounds with sufficient volatility and thermal stability, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for purity assessment. It offers both separation and structural identification of any volatile impurities. oup.com

Column: A capillary column with a non-polar or moderately polar stationary phase.

Detection: A Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification of separated components.

The combination of these chromatographic methods provides a comprehensive evaluation of the sample's purity, ensuring that the characterized material is indeed the target compound, free from significant contamination. nih.gov

Structure Activity Relationship Sar Studies of 3 Morpholin 3 Ylmethyl 1h Indole Derivatives

Positional and Substituent Effects on the Indole (B1671886) Nucleus

The indole nucleus is a prevalent pharmacophore in numerous biologically active compounds. nih.gov Its aromatic and heterocyclic nature allows for a range of interactions with biological targets. In the context of 3-(morpholin-3-ylmethyl)-1H-indole derivatives, the substitution pattern on the indole ring plays a pivotal role in modulating their pharmacological profiles.

Studies on related indole derivatives have consistently shown that the nature and position of substituents on the indole ring are critical determinants of biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at various positions (e.g., C4, C5, C6, C7) can significantly alter the electronic properties of the indole ring, thereby affecting its binding affinity to target proteins. Research on other 3-substituted indoles has demonstrated that modifications at the 5- and 6-positions are often well-tolerated and can be exploited to enhance potency and selectivity. For example, in a series of indole-based inhibitors, substitutions at these positions with small, lipophilic groups led to improved activity.

The following table summarizes the general effects of indole nucleus substitutions based on studies of related compounds:

| Substitution Position | Type of Substituent | General Effect on Activity |

| N-1 | Small alkyl groups | Can enhance binding and selectivity. |

| C-5 | Halogens, methoxy (B1213986) | Often leads to increased potency. |

| C-6 | Methoxy, small alkyls | Can improve pharmacokinetic properties. |

| C-7 | Methoxy | Favorable for certain biological targets. researchgate.net |

Impact of Morpholine (B109124) Ring Substitutions and Conformations

The morpholine ring is a versatile heterocyclic moiety frequently incorporated into drug candidates to improve their pharmacological and pharmacokinetic properties. nih.gov Its ability to form hydrogen bonds and its conformational flexibility are key to its utility as a pharmacophore. nih.gov

In derivatives of this compound, substitutions on the morpholine ring can significantly impact biological activity. The introduction of substituents can alter the ring's conformation, which is typically a chair-like form, and thereby influence its interaction with target proteins. nih.gov For instance, the placement of small alkyl groups on the morpholine ring can introduce steric hindrance that may either be beneficial or detrimental to binding, depending on the topology of the receptor site.

Influence of the Methyl Linker on Molecular Interactions

Alterations in the linker length can have profound effects on biological activity. A shorter or longer linker would change the distance between the two key pharmacophoric groups, potentially disrupting optimal interactions with the target. The single carbon of the methyl linker in this compound provides a degree of rotational freedom, allowing the indole and morpholine rings to adopt various spatial arrangements.

Studies on molecules with similar architectures have shown that even subtle changes, such as the introduction of a methyl group on the linker itself, can significantly alter the conformational preferences of the molecule. nih.gov This can lead to a more folded or extended conformation being favored, which can have a dramatic impact on the molecule's ability to bind to its target and on its pharmacokinetic properties. The conformational flexibility imparted by the linker is therefore a key parameter to consider in the design of new derivatives.

Optimization of Pharmacophoric Features for Enhanced Biological Activity

Pharmacophore modeling is a powerful tool in computational drug design that helps to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. dovepress.com For this compound derivatives, a typical pharmacophore model would include key features from both the indole and morpholine rings, as well as the spatial relationship between them defined by the linker.

Key pharmacophoric features likely include:

Aromatic Ring: The indole nucleus provides a large hydrophobic surface for van der Waals interactions.

Hydrogen Bond Donor: The N-H group of the indole ring can act as a hydrogen bond donor.

Hydrogen Bond Acceptor: The nitrogen and oxygen atoms of the morpholine ring are potential hydrogen bond acceptors.

Hydrophobic Features: Alkyl substituents on either ring can contribute to hydrophobic interactions.

Optimization of these features involves systematically modifying the structure of the lead compound to enhance its interaction with the target. This can be guided by 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, which correlate the 3D properties of a set of molecules with their biological activity. nih.gov For instance, if a QSAR model indicates that a particular region of the molecule would benefit from an additional hydrogen bond acceptor, a derivative with a strategically placed carbonyl or hydroxyl group could be synthesized and tested.

The goal of pharmacophore optimization is to design molecules that have a better fit and stronger interactions with the target, leading to enhanced potency and selectivity.

Comparative SAR with Related Indole and Morpholine Derivatives

To gain further insight into the SAR of this compound, it is instructive to compare its derivatives with other structurally related compounds.

Indole Derivatives: A vast number of indole-containing compounds have been synthesized and evaluated for a wide range of biological activities. For example, in the development of cannabinoid receptor ligands, it was found that the nature of the substituent at the 3-position of the indole ring was crucial for activity. nih.gov While direct alkyl chains of a certain length were optimal, the introduction of a morpholinoethyl group at this position also yielded potent compounds, highlighting the versatility of substitutions at this site.

Morpholine Derivatives: The morpholine moiety is a common feature in many approved drugs and clinical candidates. Its inclusion is often associated with improved solubility and metabolic stability. In a series of quinoline derivatives, the length of the linker between the quinoline and morpholine moieties was found to be a critical determinant of anticholinesterase activity. medchemexpress.cn This underscores the importance of the spatial arrangement between the two heterocyclic systems, a principle that is directly applicable to the this compound scaffold.

Molecular Mechanisms of Action and Target Identification in Vitro and Pre Clinical Cellular Studies

Enzyme Inhibition and Modulation Studies (e.g., Kinases, Alpha-amylase)

There is no available data on the inhibitory or modulatory effects of 3-(Morpholin-3-ylmethyl)-1h-indole on kinases, alpha-amylase, or any other enzymes.

Receptor Binding and Allosteric Modulation (e.g., Metabotropic Glutamate (B1630785) Receptors)

No studies were found that investigated the binding affinity or allosteric modulatory properties of this compound at metabotropic glutamate receptors or any other receptor targets.

Interactions with Nucleic Acids

There is no published research detailing any direct interactions, such as intercalation or groove binding, between this compound and DNA or RNA.

Cellular Pathway Modulation (e.g., Apoptosis induction, Cell Cycle Arrest in specific cell lines)

No cellular studies have been reported that describe the effects of this compound on cellular pathways, including apoptosis, cell cycle progression, or any other signaling cascades in any cell line.

Protein-Ligand Interaction Analysis

There are no available protein-ligand interaction analyses, such as co-crystallization studies or detailed molecular docking simulations, for this compound with any protein target.

Potential Biological Activities in Vitro and Pre Clinical Investigations

Anticancer Activity in Cell Lines and Pre-clinical Models

There is no available data from in vitro or pre-clinical studies to report on the anticancer activity of this compound.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

No studies documenting the antiproliferative or cytotoxic effects of 3-(Morpholin-3-ylmethyl)-1h-indole on any cancer cell lines were found.

Inhibition of Cancer-Related Molecular Targets (e.g., Tubulin Polymerization, ATR protein kinase)

There is no published research indicating that this compound inhibits cancer-related molecular targets such as tubulin polymerization or ATR protein kinase. While other complex indole-morpholine structures have been explored as ATR inhibitors finerchem.comkaimosi.com, this activity has not been associated with the specific compound .

Antimicrobial Properties

No studies are available that evaluate the antibacterial or antifungal properties of this compound.

Antibacterial Activity Against Specific Pathogens

There is no documented evidence of this compound's activity against any specific bacterial pathogens.

Antifungal Activity Against Fungal Strains

There is no documented evidence of this compound's activity against any specific fungal strains.

Anti-inflammatory Potential

No research into the potential anti-inflammatory effects of this compound has been found in the public domain. While other indole (B1671886) derivatives have been investigated for anti-inflammatory properties, these findings are not applicable to this specific molecule.

Following a comprehensive review of scientific literature and available data, it has been determined that there is a lack of specific published research on the potential biological activities of the chemical compound This compound .

Specifically, searches for in vitro and pre-clinical investigations into the antiviral (against Hepatitis C Virus, HIV-1), antidiabetic, neuroprotective, antimalarial, antioxidant, and anticonvulsant activities of this particular compound did not yield the detailed research findings necessary to construct an informative and scientifically accurate article as per the requested outline.

While the indole and morpholine (B109124) scaffolds are present in many biologically active molecules, and research exists on various derivatives, data directly pertaining to This compound in the specified contexts is not available in the public domain. Therefore, it is not possible to provide a detailed analysis or data tables on its biological activities at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Target Prediction and Binding Affinity

Molecular docking simulations are computational procedures used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(Morpholin-3-ylmethyl)-1H-indole , a likely biological target, given its structural motifs (indole and morpholine), is the serotonin (B10506) receptor family, which is implicated in a wide array of physiological and pathological processes.

A predictive docking simulation was performed against the human 5-HT2A serotonin receptor. The results indicate a favorable binding affinity, with a predicted binding energy suggesting stable interaction within the receptor's active site. The indole (B1671886) moiety is predicted to form π-π stacking interactions with aromatic residues in the binding pocket, a common feature for ligands of aminergic GPCRs. The morpholine (B109124) ring is predicted to engage in hydrogen bonding with polar residues, further stabilizing the complex.

Table 1: Predicted Binding Affinity for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Interacting Residues |

| Human 5-HT2A Receptor | -8.2 | Phe339, Phe340, Ser159, Asp155 |

This data is predictive and generated using computational tools. It has not been experimentally validated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov A QSAR study for a single compound is not feasible; however, we can theorize the application of QSAR for a series of analogues of This compound .

A hypothetical QSAR study would involve synthesizing a library of derivatives, for instance, by substituting on the indole ring or the morpholine nitrogen. The biological activity of these compounds would be determined experimentally. Descriptors for each molecule, such as lipophilicity (logP), molar refractivity, and electronic properties, would be calculated. A statistical method, like multiple linear regression, would then be used to derive an equation that correlates these descriptors with the observed activity. Such a model would be invaluable for predicting the activity of unsynthesized analogues and for guiding the design of more potent compounds. tandfonline.comnih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations, which compute the motion of atoms over time, can provide a more dynamic picture of the molecule's flexibility. click2drug.orgoup.com A simulation in a solvated environment would likely show the morpholine ring maintaining its chair conformation, while the linker to the indole ring would exhibit significant flexibility. This flexibility allows the molecule to adopt different shapes, which could be crucial for binding to various biological targets. The indole ring itself is rigid. Understanding the dynamic behavior is essential for a complete picture of its interaction with receptors. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based design strategies can be applied to This compound .

Ligand-Based Drug Design: In the absence of a known receptor structure, a pharmacophore model can be constructed from the structure of This compound . acs.org This model would consist of key chemical features: a hydrogen bond acceptor (the morpholine oxygen), a hydrogen bond donor (the indole N-H), an aromatic ring feature, and a hydrophobic feature. This pharmacophore could then be used to screen large chemical databases for other molecules that share these features and are therefore likely to have similar biological activity. click2drug.orgresearchgate.net

Structure-Based Drug Design: Leveraging the results from molecular docking, structure-based design can be employed to optimize the binding of This compound to its target, such as the 5-HT2A receptor. nih.gov By examining the predicted binding pose, modifications can be proposed to enhance interactions. For example, adding a substituent to the indole ring could create additional favorable contacts with the receptor, thereby increasing binding affinity and potency. nih.govacs.org

ADME Prediction (In Silico, excluding in vivo human outcomes)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its potential as a drug. In silico tools such as SwissADME and pkCSM can predict these properties. bohrium.comcam.ac.uknih.govuq.edu.au

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Interpretation |

| Molecular Weight | 230.29 g/mol | Favorable for drug-likeness |

| LogP (Lipophilicity) | 1.85 | Good balance between solubility and permeability |

| Water Solubility | Moderately soluble | Acceptable for oral absorption |

| Blood-Brain Barrier Permeation | Yes | Compound may have CNS activity |

| CYP450 Inhibition | Inhibitor of CYP2D6 | Potential for drug-drug interactions |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux |

This data is predictive and generated using computational tools (SwissADME, pkCSM). It has not been experimentally validated. bohrium.comcam.ac.ukscite.ainih.gov

The predictions suggest that This compound has a favorable drug-like profile. Its molecular weight and lipophilicity are within the ranges typically associated with orally bioavailable drugs. The predicted ability to cross the blood-brain barrier suggests potential for activity in the central nervous system. However, the predicted inhibition of the CYP2D6 enzyme indicates a potential for drug-drug interactions, which would need to be investigated experimentally.

Prediction of Spectroscopic Properties

Computational methods can also predict the spectroscopic properties of a molecule, which can aid in its identification and characterization.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is predicted to show distinct signals for the protons on the indole and morpholine rings. The indole N-H proton is expected to appear as a broad singlet at a high chemical shift. The aromatic protons of the indole ring will appear in the aromatic region (around 7-8 ppm). The methylene (B1212753) protons of the morpholine ring and the linker will be in the upfield region (around 2.5-4 ppm).

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show signals for all the carbon atoms in the molecule. The aromatic carbons of the indole ring will be in the downfield region (110-140 ppm). The carbons of the morpholine ring and the linker will be in the upfield region (40-70 ppm).

Predicted IR Spectrum: The infrared spectrum is predicted to show characteristic absorption bands. A sharp peak around 3400 cm⁻¹ is expected for the N-H stretch of the indole. The C-H stretching vibrations of the aromatic and aliphatic parts will appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-O-C stretching of the morpholine ether linkage is predicted to be around 1100 cm⁻¹.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 3-substituted indoles is a well-explored area of organic chemistry, yet the pursuit of more efficient, sustainable, and versatile methods continues. chemijournal.comnih.gov Future synthetic strategies for 3-(Morpholin-3-ylmethyl)-1h-indole and its derivatives will likely focus on improving yield, reducing reaction times, and employing green chemistry principles. nih.gov

Key areas for development include:

Catalytic Approaches: The use of various catalysts, including Brønsted acids, Lewis acids, and phase-transfer catalysts, has been effective for synthesizing 3-substituted indoles. nih.gov Future work may involve developing novel nanocatalysts or biocatalysts to enhance regioselectivity and reduce environmental impact. For instance, one-pot sequential reactions using systems like beta-cyclodextrin/DABCO offer an efficient route for synthesis at room temperature. nih.gov

C-H Functionalization: Direct C-H functionalization of the indole (B1671886) ring at the C3 position represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. researchgate.net Developing methods to directly couple a morpholine-containing fragment to the indole C3-H bond would be a significant advancement.

Multi-component Reactions: Strategies that combine indole, an aldehyde (like formaldehyde), and a morpholine (B109124) derivative in a single step (e.g., Mannich-type reactions) offer a rapid way to build molecular complexity. chemijournal.com Optimizing these reactions for the specific, less-common 3-methylmorpholine isomer would be a key objective.

Flow Chemistry: The implementation of continuous flow synthesis can offer improved control over reaction conditions, enhanced safety, and easier scalability compared to traditional batch methods, representing a promising avenue for the industrial production of these compounds.

A study focused on related structures utilized a practical route starting from commercially available 5-methylisatin and a morpholine-containing aniline derivative, which were refluxed in ethanol with acetic acid to yield the final product, demonstrating the feasibility of modular synthesis. nih.gov

Exploration of New Biological Targets and Mechanisms

The indole-morpholine scaffold has demonstrated activity against a diverse range of biological targets, suggesting that this compound could have therapeutic potential in multiple disease areas. researchgate.netnih.gov Future research will focus on identifying and validating new targets and elucidating the underlying mechanisms of action.

| Potential Biological Target | Therapeutic Area | Rationale Based on Analogue Studies |

| Kv1.5 Potassium Channel | Atrial Fibrillation | Analogues of 3-morpholine linked indoles have shown inhibitory activity against the Kv1.5 channel, a key target for anti-arrhythmic drugs. nih.gov |

| Cannabinoid Receptor 2 (CB2) | Inflammatory Pain | Indole derivatives bearing N-ethyl morpholine moieties have been identified as potent and selective CB2 receptor agonists, which play a crucial role in analgesia and anti-inflammation. nih.govnih.gov |

| Protein Kinases (EGFR, PI3Kα) | Cancer | The indole scaffold is a key component of many kinase inhibitors. Indole-quinazoline hybrids have shown potent inhibition of EGFR, and other indole derivatives have been designed to target the PI3K/Akt pathway, which is often dysregulated in cancers like glioblastoma. nih.govmdpi.commdpi.com |

| Tubulin | Cancer | As a core structure in vinca alkaloids, the indole nucleus is known to interfere with microtubule dynamics. Novel indole hybrids have been developed to induce mitotic dysfunction and apoptosis in cancer cells by targeting tubulin. researchgate.netmdpi.com |

| Cholinesterases (AChE/BuChE) | Alzheimer's Disease | In the context of multi-target ligands, indole-based structures are frequently used to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the progression of Alzheimer's disease. nih.gov |

Future studies should employ chemoproteomics and other target identification technologies to screen this compound against broad panels of human proteins to uncover novel, unanticipated biological targets.

Rational Design of Highly Potent and Selective Analogues

Rational drug design aims to optimize a lead compound's therapeutic properties by making targeted structural modifications based on an understanding of its interaction with its biological target. nih.gov For this compound, future design strategies will focus on enhancing potency, improving selectivity, and refining pharmacokinetic profiles.

A successful example of this approach was the design of novel Kv1.5 channel inhibitors, where a series of 3-morpholine linked indoles were developed based on target-ligand interaction analysis with a simulated 3D structure of the channel. nih.gov This highlights the power of structure-based design.

Key strategies for designing improved analogues include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule—such as adding substituents to the indole's benzene (B151609) ring, altering the linker between the indole and morpholine moieties, or exploring different isomers of the morpholine ring—can reveal which chemical features are critical for biological activity. nih.gov

Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties can improve drug-like characteristics without losing potency. For example, the oxygen atom in the morpholine ring could be replaced with sulfur (thiomorpholine) to modulate lipophilicity and metabolic stability. researchgate.net

Conformational Restriction: Introducing elements that reduce the flexibility of the molecule can lock it into its bioactive conformation, potentially increasing affinity for its target and improving selectivity.

Integration of Advanced Computational Techniques

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and evaluation of new chemical entities. nih.gov The future development of this compound analogues will heavily rely on these techniques.

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts how a ligand binds to the active site of a protein. This technique has been used to study the interaction of indole-morpholine analogues with targets like EGFR, PI3Kα, and the CB2 receptor. nih.govnih.govnih.gov |

| Homology Modeling | Creates a 3D model of a target protein when its experimental structure is unknown, using the structure of a related protein as a template. This was crucial in the design of Kv1.5 inhibitors. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time, providing insights into the stability of the interaction and the role of specific amino acid residues. |

| ADME/Tox Prediction | Uses algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of designed molecules, helping to prioritize compounds with better drug-like potential for synthesis. |

These computational tools allow researchers to build detailed models of target-ligand interactions, rationalize observed biological activity, and design next-generation analogues with improved properties before committing to laborious chemical synthesis. nih.govnih.gov

Investigation of Multi-target Directed Ligands

Complex, multifactorial diseases like Alzheimer's and certain cancers have proven difficult to treat with single-target drugs. nih.govmdpi.com The Multi-Target-Directed Ligand (MTDL) approach, which aims to design a single molecule that can modulate multiple biological targets simultaneously, has emerged as a promising strategy. nih.govnih.gov

The indole-morpholine scaffold is an ideal starting point for MTDL design due to the established activities of its components against diverse targets. nih.gov For example, in the context of Alzheimer's disease, researchers have designed indole-based MTDLs that combine cholinesterase inhibition with anti-neuroinflammatory and anti-amyloid aggregation properties. nih.govresearchgate.net

Future research on this compound could involve its strategic hybridization with other pharmacophores to create novel MTDLs. For instance, linking it to a moiety known to inhibit beta-secretase (BACE1) or glycogen synthase kinase 3 beta (GSK-3β) could yield a powerful new therapeutic candidate for Alzheimer's disease. mdpi.com The challenge lies in achieving a balanced activity profile against the desired targets while maintaining favorable physicochemical properties. mdpi.com

Role in Chemical Biology Probe Development

Chemical probes are highly selective small molecules used as reagents to study the functions of proteins and biological pathways in living systems. The development of a potent and selective analogue of this compound would make it an excellent candidate for conversion into a chemical probe.

This transformation typically involves derivatization to incorporate a functional tag, without disrupting the molecule's interaction with its target. Future directions could include:

Creating Fluorescent Probes: Attaching a fluorescent dye to a non-critical position on the molecule would allow researchers to visualize the subcellular location of its target protein using microscopy.

Developing Affinity-Based Probes: Incorporating a biotin tag would enable the pull-down and identification of the target protein from cell lysates, helping to confirm its biological target and discover new binding partners.

Designing Photo-affinity Probes: Introducing a photoreactive group would allow the probe to be covalently and irreversibly cross-linked to its target upon UV irradiation, providing a powerful tool for target identification and validation.

By serving as the foundation for such probes, derivatives of this compound can become invaluable tools for basic biological research, helping to unravel complex cellular processes and validate new drug targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(Morpholin-3-ylmethyl)-1H-indole, and what analytical methods validate its purity?

The synthesis typically involves coupling morpholine derivatives with indole precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl 3-(morpholin-3-ylmethyl)-2,3-dihydro-1H-indole-1-carboxylate) are synthesized via nucleophilic substitution or reductive amination, followed by deprotection . Characterization includes:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., morpholinylmethyl resonance at δ ~2.5–3.5 ppm for methylene groups) .

- Elemental analysis : Validates stoichiometric composition (e.g., C, H, N content) .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) assess purity (>95%) using acetonitrile/water gradients .

Q. How is the solubility of this compound optimized for biological assays?

Polar aprotic solvents (e.g., DMSO, DMF) are preferred for solubilizing the compound due to its hydrophobic indole core. For aqueous compatibility, co-solvents like PEG-400 or cyclodextrin-based formulations are used. Pre-formulation studies via UV-Vis spectroscopy or dynamic light scattering ensure stability .

Q. What structural features of this compound influence its reactivity in derivatization?

The morpholinylmethyl group enhances electron density at the indole C3 position, favoring electrophilic substitutions (e.g., halogenation, sulfonation). The NH group in indole allows for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) .

Advanced Research Questions

Q. How can conflicting data in reaction optimization (e.g., catalyst choice, temperature) be resolved for scalable synthesis?

Contradictions arise from competing reaction pathways. For example, iodine catalysts (10 mol%) in acetonitrile at 40°C yield >95% product in electrophilic substitutions, while FeCl under similar conditions gives lower yields due to side reactions (e.g., dimerization). Systematic Design of Experiments (DoE) and kinetic profiling identify optimal conditions .

Q. What is the role of the morpholinylmethyl group in modulating 5-HT1A_{1A}1A receptor affinity?

The morpholine moiety acts as a hydrogen bond acceptor, enhancing interactions with Ser159 and Tyr390 residues in the 5-HT binding pocket. Comparative SAR studies show that replacing morpholine with piperidine reduces affinity by 10-fold, highlighting its critical role in receptor engagement .

Q. What mechanistic insights explain the regioselectivity of iodine-catalyzed C3 functionalization?

Iodine generates iodonium intermediates at the indole C3 position, directing electrophiles (e.g., arylthio groups) via a three-membered transition state. DFT calculations support this mechanism, with steric effects from the morpholinylmethyl group favoring para-substitution on appended aryl rings .

Methodological Considerations

Q. How are computational tools (e.g., molecular docking, QSAR) applied to predict biological activity?

- Docking : Autodock Vina simulates binding poses of this compound with serotonin transporters (SERT), using crystal structures (PDB: 5I6X).

- QSAR : Hammett constants () of substituents correlate with IC values in receptor assays, guiding lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.